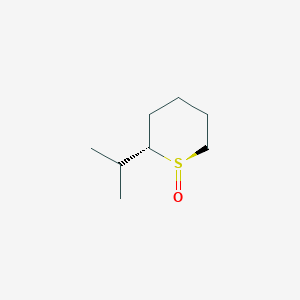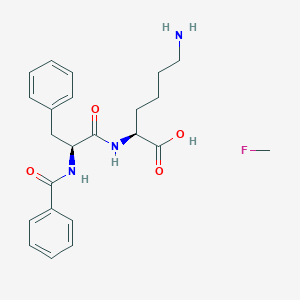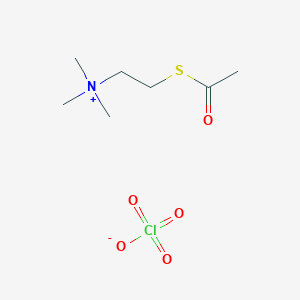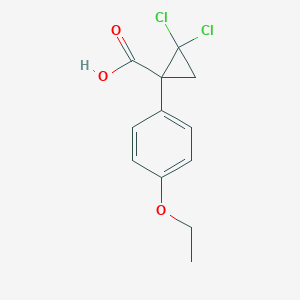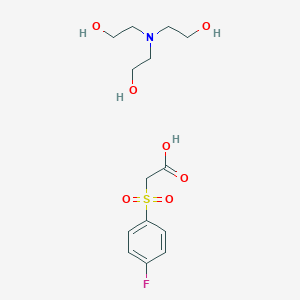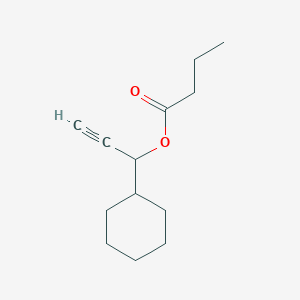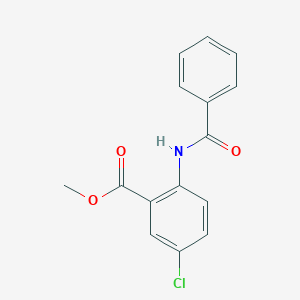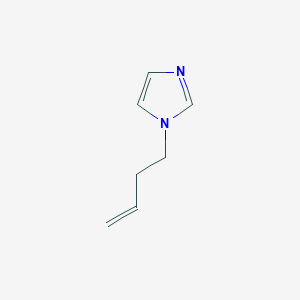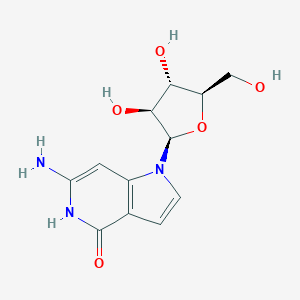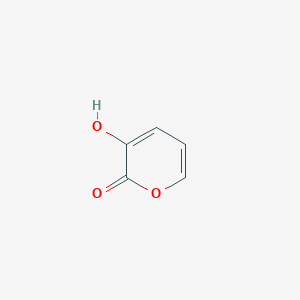
3-hydroxy-2H-pyran-2-one
説明
3-Hydroxy-2H-pyran-2-one is a compound that has gained attention due to its versatile applications in organic synthesis. It serves as a building block for a wide range of chemical reactions, leading to the production of various complex molecules. This compound is known for its role in the synthesis of pyromeconic acid, phosphorus-containing sugars, and the formation of all stereoisomeric pentoses. Moreover, it has been utilized as a potential precursor for the synthesis of disaccharides through glycosidic linkage formations, opening avenues for the creation of diverse disaccharides via modification of the 3-pyrone moiety (Grynkiewicz & Zamojski, 1978).
Synthesis Analysis
The synthesis of 3-Hydroxy-2H-pyran-2-one and its derivatives involves various methodologies, including rhodium-catalyzed oxidative coupling and environmentally friendly protocols. For instance, the efficient synthesis of naphtho[1,8-bc]pyran derivatives through rhodium-catalyzed oxidative coupling showcases the compound's adaptability in forming polycyclic compounds. This process emphasizes the hydroxy groups' role in regioselective C-H bond cleavage (Mochida et al., 2010). Moreover, the synthesis of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one through the condensation of acetone with formaldehyde highlights the compound's structural flexibility and the potential for creating stable conformers with specific properties (Bazhykova et al., 2018).
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2H-pyran-2-one derivatives reveals the compound's capacity for forming various stable conformations. Quantum-chemical calculations using ab initio DFT methods have been performed to identify stable conformers, indicating the presence of "chair" conformation and the formation of intramolecular hydrogen bonds in certain conformers. This analysis demonstrates the compound's structural diversity and its implications for chemical reactivity and properties (Bazhykova et al., 2018).
Chemical Reactions and Properties
3-Hydroxy-2H-pyran-2-one undergoes various chemical reactions, leading to the synthesis of diverse compounds. The compound's reactivity has been explored in the synthesis of pyrano[4,3-b]pyran derivatives using a green and reusable catalyst, showcasing an environmentally benign approach to chemical synthesis (Rajguru et al., 2013). Additionally, the synthesis of 6-acyloxy and 6-alkoxy derivatives of 2H-pyran-3(6H)-ones through esterification and direct synthesis methods highlights the compound's versatility in forming ester and ether derivatives (Constantinou-Kokotou et al., 1991).
科学的研究の応用
-
Synthesis of 2H-Pyrans
- Field : Organic Chemistry
- Application : The 2H-pyran (2HP) ring, which includes 3-hydroxy-2H-pyran-2-one, is a structural motif present in many natural products and is a key intermediate in the construction of many of these structures .
- Method : The synthesis of 2HPs is complex due to the instability associated with the heterocyclic ring, which makes these heterocycles establish an equilibrium with their opened isomeric forms .
- Results : Despite their importance, the literature of 2HPs is relatively scarce, mainly due to the instability associated with the heterocyclic ring .
-
Flavoring Composition
- Field : Food Science
- Application : 3-hydroxy-2H-pyran-2-one has a jam-like sweetness, a maple-like flavor, a burnt sweetness, and a fenugreek-like flavor, and can be used as a flavoring composition to be added to foods, cosmetics, toiletry products, etc .
- Method : D-Xylonic acid is heated in the presence of an acid to provide the aimed compound . The reaction is preferably carried out using acetic acid as the acid at a reaction temperature of 60-118 deg.C and a reaction time of about 3-10hr .
- Results : The compound obtained by this method is useful as a material in human strawberry flavoring to evoke the unique jam-like sweetness of natural strawberries .
-
Production of 3-hydroxy-2H-pyran-2-one
- Field : Industrial Chemistry
- Application : This compound can be synthesized in large quantities and is excellent for economic efficiency . It has a jam-like sweetness and is useful for food, cosmetics, toiletry products, etc .
- Method : D-Xylonic acid is heated in the presence of an acid to provide the aimed compound . The reaction is preferably carried out using acetic acid as the acid at a reaction temperature of 60-118 deg.C and a reaction time of about 3-10hr .
- Results : The compound obtained by this method is useful as a material in human strawberry flavoring to evoke the unique jam-like sweetness of natural strawberries .
-
Synthesis of Pyran Derivatives
- Field : Synthetic Chemistry
- Application : Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
- Method : Pyran derivatives can be synthesized via a one-pot reaction of substituted aromatic aldehydes, malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis and organocatalysis .
- Results : A large number of synthetic strategies have been proposed for the facile synthesis of pyran derivatives .
-
Flavoring Agent
- Field : Food Science
- Application : It can give products a vanilla, almond, and vanilla smoke smell .
- Method : 3-hydroxy-2H-pyran-2-one can be prepared by different synthetic methods, the most common of which is by the condensation reaction of malic acid and acetic anhydride under acid catalysis .
- Results : The product obtained from this method can be used as a flavoring agent in various food products .
-
Synthesis of Tetrahydropyran Derivatives
- Field : Organic Chemistry
- Application : 3,4-Dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyran derivatives .
- Method : Tetrahydropyran derivatives can be synthesized by reacting pyrazoles in the presence of trifluoroacetic acid .
- Results : The product obtained from this method can be used in various chemical reactions .
-
Climate Change Mitigation Technologies
- Field : Environmental Science
- Application : This compound can be synthesized in large quantities and is excellent for economic efficiency . It has a jam-like sweetness and is useful for food, cosmetics, toiletry products, etc .
- Method : D-Xylonic acid is heated in the presence of an acid to provide the aimed compound . The reaction is preferably carried out using acetic acid as the acid at a reaction temperature of 60-118 deg.C and a reaction time of about 3-10hr .
- Results : The compound obtained by this method is useful as a material in human strawberry flavoring to evoke the unique jam-like sweetness of natural strawberries .
-
Synthesis of 2H-Pyrans
- Field : Organic Chemistry
- Application : The 2H-pyran (2HP) ring, which includes 3-hydroxy-2H-pyran-2-one, is a structural motif present in many natural products and is a key intermediate in the construction of many of these structures .
- Method : The synthesis of 2HPs is complex due to the instability associated with the heterocyclic ring, which makes these heterocycles establish an equilibrium with their opened isomeric forms .
- Results : Despite their importance, the literature of 2HPs is relatively scarce, mainly due to the instability associated with the heterocyclic ring .
-
Flavoring Agent
- Field : Food Science
- Application : It can give products a vanilla, almond, and vanilla smoke smell .
- Method : 3-hydroxy-2H-pyran-2-one can be prepared by different synthetic methods, the most common of which is by the condensation reaction of malic acid and acetic anhydride under acid catalysis .
- Results : The product obtained from this method can be used as a flavoring agent in various food products .
-
Synthesis of Tetrahydropyran Derivatives
- Field : Organic Chemistry
- Application : 3,4-Dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyran derivatives .
- Method : Tetrahydropyran derivatives can be synthesized by reacting pyrazoles in the presence of trifluoroacetic acid .
- Results : The product obtained from this method can be used in various chemical reactions .
-
CO2-Derived Lactone
- Field : Industrial Chemistry
- Application : 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP) is a CO2-derived lactone synthesized via Pd-catalyzed telomerization of butadiene . As EVP is 28.9% by weight CO2, it has received significant recent attention as an intermediary for the synthesis of high CO2-content polymers .
- Method : The synthesis of EVP involves the Pd-catalyzed telomerization of butadiene .
- Results : The product obtained from this method can be used in the synthesis of high CO2-content polymers .
特性
IUPAC Name |
3-hydroxypyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-4-2-1-3-8-5(4)7/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPRKYKMVQPYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197924 | |
| Record name | 2H-Pyran-4-one, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxy-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-hydroxy-2H-pyran-2-one | |
CAS RN |
496-64-0 | |
| Record name | 3-Hydroxy-2-pyrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxypyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-4-one, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYPYRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBW7DM4PJL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxy-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
92 °C | |
| Record name | 3-Hydroxy-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)
